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Compound of Interest

Compound Name: Sp-420

Cat. No.: B610930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sp-420 (Petadeferitrin), an

investigational oral iron chelator for the treatment of transfusional iron overload in patients with

beta-thalassemia. This document details the compound's mechanism of action, summarizes

clinical trial data, outlines experimental protocols, and discusses the potential of Sp-420 as a

therapeutic agent.

Introduction to Sp-420 and the Challenge of Iron
Overload in Beta-Thalassemia
Beta-thalassemia is a genetic blood disorder characterized by reduced or absent synthesis of

the beta-globin chains of hemoglobin. Patients with severe forms of the disease require regular

red blood cell transfusions to survive, which leads to a progressive and life-threatening

accumulation of iron.[1] Humans lack a natural mechanism to excrete excess iron, and its

deposition in vital organs such as the heart, liver, and endocrine glands results in significant

morbidity and mortality.

Iron chelation therapy is the standard of care for managing transfusional iron overload. Sp-420
is a novel, orally active, tridentate iron chelator belonging to the desferrithiocin class of

compounds.[2][3][4] It is being investigated as a potential alternative to existing chelation

therapies.
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Mechanism of Action
Sp-420 functions by binding to excess iron in the body, forming a stable complex that can then

be excreted. As a tridentate chelator, two molecules of Sp-420 bind to a single ferric (Fe³⁺) ion.

This 2:1 stoichiometry is a characteristic feature of the desferrithiocin class. The resulting iron-

chelator complex is then eliminated from the body, primarily through the feces, thereby

reducing the total body iron burden.[5]

The development of Sp-420 and other desferrithiocin analogues has been a process of

systematic reengineering to overcome the toxicological challenges, particularly nephrotoxicity,

associated with earlier compounds in this class while maintaining effective iron chelation.[6]
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Caption: Conceptual workflow of Sp-420 mediated iron chelation.

Clinical Development Program
Sp-420 has been the subject of clinical investigation to evaluate its safety, pharmacokinetics,

and efficacy.

Phase I Clinical Trial (NCT02274233)
A Phase I, open-label, multi-center, dose-escalation study was conducted to evaluate the

safety and pharmacokinetics of Sp-420 in patients with transfusion-dependent beta-

thalassemia.[2][7]

Study Design and Dosing Cohorts:

Cohort
Number of Patients
(n)

Dose of Sp-420 Dosing Regimen

1 3 1.5 mg/kg Single dose

2 3 3 mg/kg Single dose

3 3 6 mg/kg Single dose

4 3 12 mg/kg Single dose

5 6 24 mg/kg Single dose

6 6 9 mg/kg
Twice-daily for 14-28

days

Pharmacokinetic Profile:

The study found a near dose-linear increase in the mean plasma concentrations of Sp-420, as

well as in the mean values for Cmax (maximum plasma concentration) and AUC (area under

the curve) across the evaluated dose range. The median tmax (time to reach Cmax) ranged

from 0.5 to 2.25 hours and was not dose-dependent.[2]
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Safety and Tolerability:

The Phase I study was prematurely terminated by the sponsor due to the observation of renal

adverse events. These included proteinuria, an increase in serum creatinine, and one reported

case of Fanconi syndrome.[2] Other reported adverse effects were hypersensitivity reactions

and gastrointestinal disturbances.[2] The conclusion from the study was that the renal adverse

events observed at the administered doses outweighed the potential benefits of chelation

therapy. However, it was suggested that further studies with lower or less frequent dosing might

be warranted.[2]

Phase II Clinical Trial (P-SP420-THAL-01; NCT05693909)
Following the acquisition of the drug candidate by Pharmacosmos A/S, a Phase II, proof-of-

concept, dose-finding trial was initiated to further evaluate the efficacy and safety of Sp-420 in

patients with transfusion-dependent beta-thalassemia.[5][8]

Study Design:

This is a multi-center, open-label, three-arm trial with an initial dose-escalation phase. The trial

aims to enroll approximately 90 patients.[5]

Primary and Secondary Objectives:

Primary Objective: To assess the efficacy of Sp-420 in removing iron from the body at three

different dose levels. The primary efficacy outcome is the change in liver iron concentration

(LIC) from baseline, as measured by Magnetic Resonance Imaging (MRI).[5]

Secondary Objectives: To evaluate the safety and tolerability of Sp-420, and to assess other

efficacy outcome measures.[5]

Dosing Regimen:

Sp-420 is administered orally three times per week.[8][9]

Experimental Protocols
Phase I Study Protocol (Summarized)
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Study Population: Patients with transfusion-dependent beta-thalassemia.

Inclusion Criteria (brief): Iron overload requiring chelation therapy, adequate organ function.

Exclusion Criteria (brief): Significant renal or hepatic dysfunction, pregnancy.

Pharmacokinetic Sampling: Blood samples were collected at predefined time points after Sp-
420 administration to determine plasma concentrations of the drug.

Safety Monitoring: Included regular monitoring of vital signs, clinical laboratory tests

(including serum creatinine and urinalysis for protein), and recording of all adverse events.

Phase II Study Protocol (Summarized)
Study Population: Patients with transfusion-dependent beta-thalassemia.

Inclusion Criteria (brief): Age ≥18 years, transfusion-dependent beta-thalassemia, LIC ≥5 and

≤20 mg/g dry weight as measured by R2-MRI.[9]

Exclusion Criteria (brief): Cardiac MRI-T2* score <10 msec, clinically significant kidney

disease.[9]

Efficacy Assessment: Liver iron concentration is measured by R2-MRI at baseline and at

specified intervals during the study.[10]

Safety Monitoring: Comprehensive safety monitoring, including renal function tests, is

conducted throughout the trial.
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Phase II Clinical Trial Workflow for Sp-420
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Caption: High-level workflow for the Sp-420 Phase II clinical trial.

Preclinical Data and Iron Clearing Efficiency
Sp-420 is a derivative of desferrithiocin. Preclinical studies on desferrithiocin and its analogues

have been crucial in understanding their iron-clearing efficiency (ICE) and toxicity profiles. The

primary challenge with this class of compounds has been nephrotoxicity.[11] Structural

modifications, such as the addition of polyether groups, have been explored to mitigate this

renal toxicity while preserving or enhancing iron chelation efficacy.[6]
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Sp-420 is reported to have a higher iron clearance efficiency compared to the parent

compound, desferrithiocin, with an ICE value of 26.7.[4]

Future Directions and Conclusion
The journey of Sp-420 highlights the persistent need for novel, safe, and effective oral iron

chelators for the management of transfusional iron overload in beta-thalassemia. While the

initial Phase I study was halted due to renal safety concerns, the initiation of a Phase II trial

with a modified dosing regimen suggests a continued interest in the potential of this compound.

[2][5] The results of the ongoing Phase II study will be critical in determining the future

therapeutic role of Sp-420. The key question remains whether a therapeutic window can be

established that provides clinically meaningful iron chelation without inducing significant renal

toxicity. Researchers and drug development professionals will be keenly awaiting the data from

this trial to understand the viability of Sp-420 as a new treatment option for patients with beta-

thalassemia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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